molecular formula C12H16BrNO4 B14774879 3-(3-Bromo-4-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

3-(3-Bromo-4-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

Cat. No.: B14774879
M. Wt: 318.16 g/mol
InChI Key: CZUZKMRISHXNMY-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 4-methoxyphenyl compounds followed by the introduction of the hydroxy and amide groups through a series of reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the amide group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or dehalogenated compounds.

Scientific Research Applications

3-(3-Bromo-4-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-3-methoxyphenyl)-3-hydroxypropanoic acid
  • 3-Bromo-4-methoxybenzaldehyde

Uniqueness

Compared to similar compounds, 3-(3-Bromo-4-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has unique structural features, such as the presence of both a methoxy and a hydroxy group, which contribute to its distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16BrNO4

Molecular Weight

318.16 g/mol

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

InChI

InChI=1S/C12H16BrNO4/c1-14(18-3)12(16)7-10(15)8-4-5-11(17-2)9(13)6-8/h4-6,10,15H,7H2,1-3H3

InChI Key

CZUZKMRISHXNMY-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC(C1=CC(=C(C=C1)OC)Br)O)OC

Origin of Product

United States

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